N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
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Overview
Description
Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . It’s a significant scaffold in the field of medicinal chemistry and has been associated with diverse biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions .Scientific Research Applications
- In Vitro and In Vivo Activity : Recent studies highlight the inhibitory activity of benzothiazole derivatives against Mycobacterium tuberculosis. These compounds were compared with standard reference drugs, demonstrating better inhibition potency.
- Pharmacological Effects : These compounds exhibit diverse pharmacological effects, including carbonic anhydrase enzyme inhibition, anti-inflammatory, anticancer, antimicrobial, antitumor, Alzheimer’s, antibacterial, antiallergic, and antioxidant properties .
- Cytotoxicity : In vitro evaluation against human cancer cell lines demonstrated potent cytotoxicity for most of these derivatives .
Anti-Tubercular Activity
Agrochemical Chemistry and Drug Synthesis
Topoisomerase I Inhibition
Novel Derivatives for Enzyme Inhibition
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which is crucial for the survival of the bacteria.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The compound affects the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . By inhibiting this pathway, the compound can exert its anti-inflammatory effects .
Result of Action
The compound’s action results in the inhibition of the DprE1 enzyme , leading to the death of Mycobacterium tuberculosis . In addition, it has shown significant anti-inflammatory activity , with high inhibition values for COX-1 and COX-2 enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-8-9(2)19-14(16-10(3)18)13(8)15-17-11-6-4-5-7-12(11)20-15/h4-7H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTPWRXAJUSTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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